molecular formula C20H22N2O8 B4159457 ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE

ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE

Cat. No.: B4159457
M. Wt: 418.4 g/mol
InChI Key: UCMHWLGXLQFWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE is a complex organic compound that features a furan ring, an ethoxycarbonyl group, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the ethoxycarbonyl group. The final steps involve the coupling of the furan derivative with N-(4-methoxybenzoyl)glycylglycinate under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its applications range from the production of polymers to the creation of advanced coatings and adhesives.

Mechanism of Action

The mechanism of action of ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [5-(ethoxycarbonyl)-2-furyl]methyl N-(4-chlorobenzoyl)glycylglycinate
  • [5-(ethoxycarbonyl)-2-furyl]methyl N-(4-nitrobenzoyl)glycylglycinate
  • [5-(ethoxycarbonyl)-2-furyl]methyl N-(4-hydroxybenzoyl)glycylglycinate

Uniqueness

Compared to similar compounds, ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE is unique due to the presence of the methoxy group on the benzoyl ring. This functional group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-[[2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetyl]oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O8/c1-3-28-20(26)16-9-8-15(30-16)12-29-18(24)11-21-17(23)10-22-19(25)13-4-6-14(27-2)7-5-13/h4-9H,3,10-12H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMHWLGXLQFWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)COC(=O)CNC(=O)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE
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ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE
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ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE
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ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE
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ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE
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ETHYL 5-({[2-({2-[(4-METHOXYBENZOYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)-2-FUROATE

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